2- to 5-Fold Higher HDAC Inhibitory Activity Versus Lead Compound 17
HDAC-IN-27 (compound 11h) demonstrates 2- to 5-fold higher HDAC inhibitory activity compared to the lead compound N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (compound 17), with IC₅₀ values ranging from 0.43 to 3.01 nM against HDAC1, HDAC2, and HDAC3 [1]. Molecular dynamics simulations reveal that 11h forms a greater number of hydrogen bonds with the HDAC3 receptor and positions its carbonyl oxygen in closer proximity to the active site Zn²⁺ ion than compound 17, providing a structural basis for this enhanced potency [2].
| Evidence Dimension | HDAC1-3 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.43–3.01 nM |
| Comparator Or Baseline | Compound 17: IC₅₀ not explicitly reported in abstract; activity approximately 2- to 5-fold lower |
| Quantified Difference | 2- to 5-fold higher potency |
| Conditions | Cell-free HDAC enzyme inhibition assays; in vitro |
Why This Matters
For procurement decisions, this 2- to 5-fold potency gain translates to a lower required working concentration and potentially reduced off-target effects at equivalent dosing, justifying selection over earlier-generation hydrazide-based HDAC inhibitors.
- [1] Jiang Y, Xu J, Yue K, et al. Potent Hydrazide-Based HDAC Inhibitors with a Superior Pharmacokinetic Profile for Efficient Treatment of Acute Myeloid Leukemia In Vivo. J Med Chem. 2022;65(1):285-302. View Source
- [2] Guo F, et al. Probing the mechanisms of hydrazide-based HDAC inhibitors binding to HDAC3 using Gaussian accelerated molecular dynamics (GaMD) simulations. J Biomol Struct Dyn. 2024;42(24):13779-13792. View Source
